DDR1-IN-1 dihydrochloride
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Overview
Description
DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the discoidin domain receptor 1 (DDR1) tyrosine kinase. This compound exhibits an IC50 of 105 nM for DDR1 and demonstrates fourfold reduced potency against discoidin domain receptor 2 (DDR2), with an IC50 of 413 nM . This compound is primarily used in scientific research to study the role of DDR1 in various biological processes and diseases.
Mechanism of Action
Target of Action
DDR1-IN-1 dihydrochloride is a selective and potent inhibitor of the Discoidin Domain Receptor 1 (DDR1) receptor tyrosine kinase . DDR1 is primarily expressed in epithelial cells of a variety of tissues . It has been implicated in numerous cellular functions such as proliferation, differentiation, adhesion, migration, and invasion .
Mode of Action
This compound binds to DDR1 in the ‘DFG-out’ conformation and inhibits DDR1 autophosphorylation in cells at submicromolar concentrations . It demonstrates fourfold reduced potency against DDR2 . This compound inhibits integrin-induced DDR1 autophosphorylation in an osteosarcoma cell line .
Biochemical Pathways
This compound affects various cellular signaling pathways. DDR1 kinases bind to several collagens and have been shown to be key regulators of cellular morphogenesis, differentiation, proliferation, adhesion, migration, and invasion . Dysregulation of these receptors may lead to metastatic cancer progressions .
Pharmacokinetics
It is soluble to 100 mm in water and to 50 mm in dmso , which suggests it may have good bioavailability.
Result of Action
This compound effectively blocks collagen-induced DDR1 pY513 autophosphorylation in U2OS cells . It inhibits DDR2-mediated activation of MT1-MMP in human rheumatoid synovial fibroblasts (RASF) under collagen stimulation . It also enhances the antiproliferative effect of PI3K/mTOR inhibitor GSK2126458 on SNU-1040 colorectal cancer cultures .
Action Environment
It is known that the activation of ddr1 is controlled by numerous types of triple-helical collagens , suggesting that the presence and type of collagen in the environment could influence the action of this compound.
Biochemical Analysis
Biochemical Properties
DDR1-IN-1 dihydrochloride interacts with the DDR1 receptor tyrosine kinase, inhibiting its activity . It effectively blocks collagen-induced autophosphorylation of DDR1 in U2OS cells . It also inhibits the activation of MT1-MMP in human rheumatoid synovial fibroblasts (RASF) induced by collagen .
Cellular Effects
This compound influences cell function by inhibiting the DDR1 receptor tyrosine kinase . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism. It can also enhance the anti-proliferative effect of the PI3K/mTOR inhibitor GSK2126458 on SNU-1040 colorectal cancer cultures .
Molecular Mechanism
This compound exerts its effects at the molecular level by binding to DDR1 in the ‘DFG-out’ conformation and inhibiting DDR1 autophosphorylation . This binding interaction leads to changes in gene expression and enzyme inhibition or activation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DDR1-IN-1 dihydrochloride involves the formal condensation of the carboxy group of 4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)benzoic acid with the amino group of 5-(5-amino-2-methylphenoxy)-1,3-dihydro-2H-indol-2-one . The reaction conditions typically include the use of appropriate solvents and catalysts to facilitate the condensation reaction.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps of purification and characterization to ensure the compound’s purity and potency.
Chemical Reactions Analysis
Types of Reactions
DDR1-IN-1 dihydrochloride primarily undergoes substitution reactions due to the presence of functional groups such as amides and ethers. These reactions can be catalyzed by various reagents under controlled conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids or bases, organic solvents, and catalysts. The reaction conditions often involve specific temperatures and pressures to achieve the desired products.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reagents and conditions used. Typically, the reactions result in modified derivatives of the original compound, which can be further analyzed for their biological activity.
Scientific Research Applications
DDR1-IN-1 dihydrochloride is widely used in scientific research to study the role of DDR1 in various biological processes and diseases. Some of the key applications include:
Comparison with Similar Compounds
Similar Compounds
Some similar compounds to DDR1-IN-1 dihydrochloride include:
- DDR1-IN-2
- VU6015929
- DDR-TRK-1
Uniqueness
This compound is unique due to its high selectivity and potency for DDR1 compared to other similar compounds. It exhibits a significantly lower IC50 value for DDR1, making it a more effective inhibitor for studying DDR1-related biological processes and diseases .
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(2-oxo-1,3-dihydroindol-5-yl)oxy]phenyl]-3-(trifluoromethyl)benzamide;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31F3N4O3.2ClH/c1-3-36-10-12-37(13-11-36)18-21-6-5-20(15-25(21)30(31,32)33)29(39)34-23-7-4-19(2)27(17-23)40-24-8-9-26-22(14-24)16-28(38)35-26;;/h4-9,14-15,17H,3,10-13,16,18H2,1-2H3,(H,34,39)(H,35,38);2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBUOJKYQZINPKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)C(=O)NC3=CC(=C(C=C3)C)OC4=CC5=C(C=C4)NC(=O)C5)C(F)(F)F.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H33Cl2F3N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
625.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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